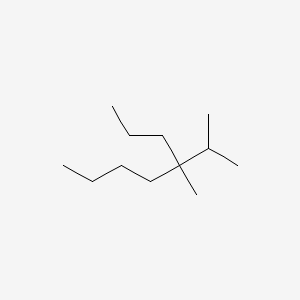

4-Methyl-4-(propan-2-yl)octane

Description

Significance of Highly Branched Hydrocarbons in Complex Mixtures

Petroleum is a complex mixture of thousands of hydrocarbon compounds. chemicalbook.com When analyzed using gas chromatography, a significant portion of the hydrocarbons often cannot be resolved into discrete peaks, appearing as a broad "hump" in the chromatogram. This is known as the Unresolved Complex Mixture (UCM). acs.org UCMs are prevalent in crude oils and are particularly dominant in biodegraded or weathered petroleum samples. acs.orgresearchgate.net

Highly branched alkanes are believed to be major constituents of the saturate fraction of UCMs. researchgate.netcopernicus.org Their resistance to biodegradation compared to linear alkanes leads to their enrichment in weathered oils. The sheer number of possible isomers of branched alkanes, such as the numerous C12 isomers including 4-Methyl-4-(propan-2-yl)octane, contributes to the complexity of the UCM. copernicus.org The analysis of these branched structures within the UCM is crucial for understanding the origin, weathering processes, and environmental fate of petroleum spills. acs.org Advanced analytical techniques like comprehensive two-dimensional gas chromatography (GC×GC) are often employed to attempt to resolve and identify individual branched alkanes within the UCM. copernicus.org

The identification of specific branched alkanes can also serve as a fingerprinting tool for oil correlation and source identification studies. While specific data for this compound within UCMs is not extensively documented in publicly available literature, as a C12 highly branched alkane, it is representative of the types of compounds that constitute these complex mixtures.

Highly branched alkanes are also of significant interest in the field of synthetic fuels. The composition of fuels, such as gasoline and jet fuel, is a carefully balanced mixture of different hydrocarbon classes, including straight-chain, branched, and cyclic alkanes, as well as aromatics. cdc.gov Branched alkanes are desirable components in gasoline as they generally have higher octane (B31449) ratings than their linear counterparts, which relates to better anti-knock properties in internal combustion engines. cdc.gov

In the context of jet fuels, the degree of branching affects critical properties such as freezing point, viscosity, and energy density. Aviation fuels are primarily composed of straight and branched alkanes and cycloalkanes. cdc.gov The analysis of C12 branched alkanes is relevant as this carbon number falls within the typical range for gasoline and jet fuel components. cdc.gov While specific formulations may vary, compounds like this compound would be among the many isomers present in synthetic fuel streams derived from processes like Fischer-Tropsch synthesis or hydrocracking. Their specific concentration and isomeric distribution are important parameters in fuel quality control and performance characterization.

Stereochemical Complexity and Conformational Impact of Branching in Alkane Structures

The introduction of branching into an alkane structure significantly increases its stereochemical complexity and has a profound impact on its conformational preferences.

The presence of a chiral center, a carbon atom attached to four different groups, gives rise to stereoisomers known as enantiomers. In the case of this compound, the carbon atom at the 4th position is a quaternary carbon, but it is not a chiral center as two of the attached groups are identical (the two methyl groups of the propan-2-yl substituent are equivalent in the context of attachment to the main chain, as are the two ethyl groups that would be part of the octane chain if viewed from the isopropyl group). However, other branched alkanes can be chiral.

The branching in this compound does, however, lead to significant conformational effects. The rotation around the single carbon-carbon bonds in the octane chain and within the isopropyl group results in numerous possible three-dimensional arrangements, or conformers. The relative energies of these conformers are influenced by steric hindrance, the repulsion between bulky groups. In highly branched structures, certain rotational conformations will be energetically unfavorable due to the close proximity of large alkyl groups. For instance, gauche interactions, where bulky groups are adjacent to each other, are generally higher in energy than anti conformations, where they are positioned 180 degrees apart. The specific conformational landscape of this compound, with a methyl and an isopropyl group on the same carbon, would be complex, with significant steric strain influencing the preferred spatial arrangement of the molecule.

Compound Data

Below are tables summarizing key information for the compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonym | 4-methyl-4-isopropyloctane |

| CAS Number | 62183-90-8 |

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol |

Structure

3D Structure

Properties

CAS No. |

62183-90-8 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-methyl-4-propan-2-yloctane |

InChI |

InChI=1S/C12H26/c1-6-8-10-12(5,9-7-2)11(3)4/h11H,6-10H2,1-5H3 |

InChI Key |

KCNISWXEVSJYRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CCC)C(C)C |

Origin of Product |

United States |

Nomenclature and Structural Elucidation of 4 Methyl 4 Propan 2 Yl Octane and Its Isomers

Systematic IUPAC Nomenclature of 4-Methyl-4-(propan-2-yl)octane

The IUPAC system of nomenclature provides a standardized and unambiguous method for naming organic compounds, ensuring that each distinct structure has a unique name. vedantu.com The name this compound itself reveals the precise arrangement of atoms within the molecule.

To deconstruct the name:

Octane (B31449) : This is the parent name, indicating the longest continuous carbon chain in the molecule consists of eight carbon atoms. libretexts.org

Methyl : This prefix denotes a substituent group consisting of one carbon atom (CH₃). sparknotes.com

Propan-2-yl : This indicates a three-carbon substituent (a propyl group) attached to the main chain via its second carbon atom. This specific arrangement is also commonly known as an isopropyl group. libretexts.org

4- : The numbers preceding the substituent names specify their location on the parent octane chain. In this case, both the methyl group and the propan-2-yl group are attached to the fourth carbon atom of the octane chain. libretexts.org

Therefore, the IUPAC name this compound describes a molecule with an eight-carbon backbone, with both a methyl group and an isopropyl group branching off from the fourth carbon atom. chemsrc.comphiladelphia.edu.jo

Positional and Chain Isomerism in Dodecane (B42187) Hydrocarbons

This compound is an isomer of dodecane, which has the molecular formula C₁₂H₂₆. chemsrc.comwikipedia.org Isomers are molecules that share the same molecular formula but have different arrangements of atoms. libretexts.org Dodecane has a remarkable 355 structural isomers, highlighting the vast diversity possible with a relatively small number of carbon atoms. wikipedia.org This diversity arises primarily from two forms of structural isomerism: chain isomerism and positional isomerism. compoundchem.com

Chain isomerism refers to isomers that differ in the arrangement of their carbon skeleton. science-revision.co.uk This can involve variations in the length of the main carbon chain and the presence and nature of branches. For instance, n-dodecane has a straight chain of twelve carbon atoms, while this compound has a branched structure with an eight-carbon parent chain. Other dodecane isomers might have parent chains of different lengths, such as undecane, decane, or nonane, with various alkyl group substitutions. wikipedia.org

Positional isomerism occurs when isomers have the same carbon skeleton but differ in the position of substituent groups along that chain. solubilityofthings.com For example, while this compound has its substituents on the fourth carbon, a positional isomer could be 2-Methyl-4-(propan-2-yl)octane, where the methyl group is on the second carbon and the isopropyl group is on the fourth. nih.gov Another example would be 3-methylundecane (B86300) and 4-methylundecane, which are positional isomers of each other. wikipedia.org The different placement of these groups leads to distinct chemical compounds with potentially different physical and chemical properties. docbrown.info

The table below illustrates a few examples of dodecane isomers, showcasing both chain and positional isomerism.

| Compound Name | Molecular Formula | Type of Isomerism Exhibited (relative to n-dodecane) |

| n-Dodecane | C₁₂H₂₆ | (Reference Straight-Chain) |

| This compound | C₁₂H₂₆ | Chain Isomerism |

| 2-Methylundecane | C₁₂H₂₆ | Chain Isomerism |

| 3-Methylundecane | C₁₂H₂₆ | Chain Isomerism |

| 2,2,4,6,6-Pentamethylheptane | C₁₂H₂₆ | Chain Isomerism |

| 4-Ethyl-4-propylheptane | C₁₂H₂₆ | Chain Isomerism |

Stereochemical Considerations in Highly Branched Alkane Isomers

Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. fiveable.me In highly branched alkanes, stereochemical considerations can become significant, particularly the concept of chirality. A carbon atom that is bonded to four different groups is known as a chiral center, and a molecule containing a chiral center can exist as a pair of non-superimposable mirror images called enantiomers. docbrown.info

While this compound itself does not possess a chiral center (the fourth carbon is attached to two identical ethyl groups when considering the octane chain), many of its isomers do. For instance, an isomer like 3-methyl-5-isopropyloctane would be chiral at the 5-position, as that carbon is attached to a hydrogen, an isopropyl group, a propyl group, and a butyl group. reddit.com

The presence of chiral centers in branched alkanes can lead to the existence of stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. fiveable.me This can influence their physical properties, such as optical activity (the ability to rotate plane-polarized light), and their interactions with other chiral molecules, which is of particular importance in biological systems.

The free rotation around carbon-carbon single bonds in alkanes also gives rise to different spatial arrangements called conformations. libretexts.org In highly branched alkanes, steric hindrance between bulky substituent groups can restrict this rotation and favor certain conformations over others to minimize energetic strain. slideshare.net For example, staggered conformations, where substituents on adjacent carbons are as far apart as possible, are generally more stable than eclipsed conformations. fiveable.me

Advanced Synthetic Methodologies for 4 Methyl 4 Propan 2 Yl Octane and Sterically Hindered Analogues

Strategies for Carbon-Carbon Bond Formation in Highly Branched Alkanes

The creation of the C(sp³)–C(sp³) bonds necessary for highly branched alkane skeletons is a cornerstone of organic synthesis. For molecules featuring quaternary carbon centers, where a central carbon is bonded to four other carbon atoms, the steric challenge is maximized. This necessitates the use of robust and highly selective chemical transformations.

Grignard Reactions for Tertiary Alcohol Precursors and Subsequent Reduction

A classic and reliable two-step approach for synthesizing highly branched alkanes involves the initial construction of a tertiary alcohol precursor, which is subsequently deoxygenated.

The Grignard reaction is a powerful tool for forming the requisite carbon skeleton. dummies.com By reacting a ketone with an organomagnesium halide (Grignard reagent), a tertiary alcohol with the desired quaternary center can be readily assembled. organicchemistrytutor.comyoutube.com For the synthesis of the precursor to 4-methyl-4-(propan-2-yl)octane, two exemplary pathways include:

The reaction of octan-4-one with isopropylmagnesium bromide.

The reaction of 2-methylpentan-3-one with butylmagnesium bromide.

Once the tertiary alcohol is formed, the hydroxyl group must be removed. Direct reduction is difficult; therefore, a deoxygenation reaction is employed. chem-station.com The Barton-McCombie deoxygenation is a widely used method for this transformation. nrochemistry.comwikipedia.org This radical-based reaction involves converting the alcohol into a thiocarbonyl derivative, typically a xanthate or thionoester. alfa-chemistry.comyoutube.com This derivative then reacts with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom source, traditionally tributyltin hydride (Bu₃SnH), to yield the final alkane. youtube.comjk-sci.com

The mechanism proceeds via the generation of a tributylstannyl radical that attacks the thiocarbonyl sulfur atom, leading to the formation of a carbon-centered radical. wikipedia.org This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, propagating the radical chain and yielding the deoxygenated product. wikipedia.org Concerns over the toxicity and removal of tin-based reagents have prompted the development of alternative, greener hydrogen sources. wikipedia.orgjk-sci.com

| Method | Key Reagents | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Barton-McCombie | Alcohol → Xanthate; Bu₃SnH, AIBN | Radical chain reaction | Reliable for hindered alcohols, mild conditions. nrochemistry.com | Toxic tin reagents, purification challenges. wikipedia.org |

| Silane-Based Reduction | Hydrosilanes (e.g., Et₃SiH, Ph₂SiHCl); Lewis Acid (e.g., B(C₆F₅)₃, InCl₃) | Ionic/Carbocationic | Tin-free, high efficiency for secondary and tertiary alcohols. researchgate.netstackexchange.com | Potential for carbocation rearrangements, substrate-dependent reactivity. chem-station.com |

| Catalytic Hydrogenolysis | H₂, Pd/C | Heterogeneous Catalysis | Clean, atom-economical. | Generally limited to benzylic or allylic alcohols. stackexchange.com |

Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Approaches for Hindered Quaternary Centers

The direct formation of C(sp³)–C(sp³) bonds via cross-coupling represents a more convergent approach to synthesizing highly substituted alkanes. However, these reactions are challenging, particularly for creating quaternary centers, due to slow reductive elimination from sterically hindered metal-alkyl complexes and competing side reactions like β-hydride elimination. princeton.edu

Significant progress has been made in developing catalysts that can overcome these hurdles. researchgate.netorganicreactions.org Systems based on nickel, palladium, and iron, often employing bulky, electron-rich phosphine (B1218219) ligands, have shown success in coupling tertiary alkyl electrophiles with alkyl organometallic reagents. nih.govnih.govrsc.org

A notable advancement is the use of iron-catalyzed cross-electrophile coupling. nih.gov Certain iron-porphyrin complexes can catalyze the coupling of tertiary alkyl bromides with primary alkyl electrophiles through a biomimetic bimolecular homolytic substitution (SH2) mechanism. princeton.edu This pathway avoids the formation of unstable tertiary alkyl-metal intermediates, thereby circumventing the problem of β-hydride elimination and enabling the construction of all-carbon quaternary centers. princeton.edunih.gov

| Metal Catalyst | Typical Ligand | Coupling Partners | Key Feature | Reference |

|---|---|---|---|---|

| Nickel | Chiral Pybox or other N-ligands | Tertiary Alkyl Halide + Alkenylzirconium | Enantioconvergent coupling via a radical pathway. | researchgate.netnih.gov |

| Palladium | Bulky Phosphines (e.g., AntPhos) | Di-ortho-substituted Aryl Halide + Secondary Alkylboronic Acid | Overcomes steric hindrance in Suzuki-Miyaura couplings. | rsc.org |

| Iron | Porphyrin | Tertiary Alkyl Bromide + Primary Alkyl Electrophile | Biomimetic SH2 mechanism avoids β-hydride elimination. | princeton.edunih.gov |

Hydrogenation Techniques for Sterically Hindered Olefins Leading to Branched Alkanes

An alternative synthetic route involves the creation of a highly substituted olefin with the desired carbon skeleton, followed by catalytic hydrogenation to produce the target alkane. For a molecule like this compound, this would require the synthesis and subsequent reduction of a tetrasubstituted alkene, such as 4-methyl-4-(propan-2-yl)oct-3-ene or a related isomer.

The hydrogenation of sterically hindered olefins, especially tetrasubstituted ones, is notoriously difficult. nih.govnih.gov The bulky substituents around the double bond impede access to the active sites of conventional heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). quora.com

To address this challenge, highly active homogeneous catalysts have been developed. Iridium-based catalysts, such as Crabtree's catalyst, are particularly effective for the hydrogenation of sterically demanding olefins. nih.govchinesechemsoc.org These catalysts operate under milder conditions and can reduce even tetrasubstituted double bonds that are resistant to other methods. nih.govresearchgate.net Additionally, research into heterogeneous catalysts has led to the development of bimetallic systems, such as Pt-Ni alloys, which show enhanced activity and diastereoselectivity for the hydrogenation of bulky, unactivated tetrasubstituted olefins. researchgate.net Soluble catalysts based on rhodium and ruthenium have also been employed, offering high chemo- and regioselectivity. youtube.com

Photochemical Routes for Alkane Synthesis

Photochemical methods offer unique pathways for alkane synthesis, often proceeding through radical intermediates under mild conditions. sparkl.mesavemyexams.com While not typically used for the de novo synthesis of a specific target like this compound, photochemical strategies can be powerful for functionalizing simpler alkanes to build complexity.

One major approach is based on hydrogen atom transfer (HAT). rsc.org Ultraviolet (UV) light can be used to generate highly reactive radicals, such as chlorine or bromine radicals, from precursors like Cl₂ or dibromomethane. rsc.org These radicals can abstract a hydrogen atom from a less complex alkane feedstock, preferentially from a tertiary C-H bond, to generate an alkyl radical. This alkyl radical can then be trapped by another reagent to form a new C-C bond, effectively serving as a building block for more substituted structures.

Recent advancements have utilized photoredox catalysis to achieve these transformations under even milder conditions, providing greater control over radical generation and subsequent reactions. rsc.org Researchers have also developed one-pot photochemical strategies that can convert feedstocks like carboxylic acids and simple alkanes directly into alkenes, which can then be hydrogenated to the final saturated product. nus.edu.sg

Development of Novel Synthetic Pathways for Highly Substituted Alkanes

The demand for complex molecules in fields ranging from materials science to pharmaceuticals continues to drive innovation in the synthesis of highly substituted alkanes. Research focuses on developing more efficient, selective, and sustainable methods for constructing sterically congested carbon frameworks.

Key areas of development include:

Advanced Catalysis: The design of new catalysts that can overcome fundamental challenges like steric repulsion and competing side reactions remains a primary goal. This includes creating more active and selective catalysts for alkyl-alkyl cross-coupling and developing robust systems for the deoxygenation of hindered alcohols that avoid toxic reagents. researchgate.netresearchgate.netresearchgate.net

Hydroalkylation of Olefins: Methodologies for the hydroalkylation of unactivated olefins represent a straightforward strategy for forming new C(sp³)–C(sp³) bonds and are particularly useful for synthesizing quaternary carbon centers. beilstein-journals.org

Biomass Conversion: There is growing interest in producing highly branched alkanes for use as renewable fuels. researchgate.net This involves developing catalytic processes, such as hydrodeoxygenation and isomerization, to convert biomass-derived platform molecules into fuel-grade hydrocarbons. mdpi.com

Radical Chemistry: The resurgence of radical chemistry, powered by photoredox catalysis, is providing new ways to forge challenging C-C bonds. "Radical sorting" mechanisms, where a metal catalyst selectively engages with one radical species over another, offer a sophisticated strategy to control coupling reactions for the synthesis of quaternary centers. princeton.edu

Continued innovation in these areas will expand the synthetic toolkit, enabling the more efficient and practical construction of this compound and other structurally complex alkanes.

Conformational Analysis and Energetics of 4 Methyl 4 Propan 2 Yl Octane

Detailed Conformational Studies of Highly Branched Octane (B31449) Frameworks

Staggered and Eclipsed Conformations and Their Energy Landscapes

Rotation around a carbon-carbon single bond in an alkane does not occur with complete freedom. The molecule passes through higher energy eclipsed conformations and lower energy staggered conformations. libretexts.org In an eclipsed conformation, the bonds on adjacent carbon atoms are aligned, leading to torsional strain due to electron-electron repulsion between the bonds. libretexts.org Conversely, in a staggered conformation, the bonds are positioned at a 60° dihedral angle to each other, minimizing this repulsion and resulting in a more stable, lower-energy state. libretexts.org

The energy difference between a staggered and an eclipsed conformation is known as the torsional barrier. For a simple molecule like ethane, this barrier is approximately 2.9 kcal/mol. libretexts.org In 4-Methyl-4-(propan-2-yl)octane, the presence of bulky methyl and isopropyl groups significantly complicates the energy landscape. The rotation around the C3-C4 and C4-C5 bonds, in particular, will involve substantial energy barriers due to the interactions between the substituents on the quaternary C4 carbon and the adjacent methylene (B1212753) groups of the octane chain.

The relative energies of various conformations are influenced by the nature of the eclipsing groups. The interactions can be ranked in terms of increasing energy cost: H-H eclipsing < C-H eclipsing < C-C eclipsing. The following table provides typical energy costs associated with these interactions.

| Interaction Type | Approximate Energy Cost (kcal/mol) |

| H-H Eclipsing | 1.0 |

| C-H Eclipsing | 1.3-1.6 |

| C-C Eclipsing (gauche) | 0.9 |

| C-C Eclipsing (fully) | 3.0-4.0+ |

Note: These are generalized values and can vary depending on the specific molecular environment.

Syn-Pentane Interactions and Other Steric Strain Contributions

In addition to torsional strain, steric strain plays a dominant role in determining the preferred conformations of highly branched alkanes. Steric strain arises when non-bonded atoms or groups are forced into close proximity, resulting in repulsive forces. A particularly significant type of steric strain in alkanes is the syn-pentane interaction. wikipedia.orgsparknotes.com This interaction occurs when two terminal methyl groups in a pentane-like fragment are brought into close proximity, typically in a gauche-gauche conformation, leading to a significant increase in energy, estimated to be around 3.6 kcal/mol relative to the anti-anti conformation. sparknotes.comlibretexts.org

In this compound, numerous potential syn-pentane and similar steric interactions exist. For example, rotation around the C3-C4 bond could bring the isopropyl group into close proximity with the ethyl group at the end of the octane chain, leading to significant steric repulsion. Similarly, interactions between the methyl group on C4 and the propyl group are also expected. These steric clashes force the molecule to adopt conformations that minimize these unfavorable interactions, even if it means introducing some degree of torsional strain.

Computational Approaches to Conformational Energetics of Branched Alkanes

Due to the complexity and the large number of possible conformers for a molecule like this compound, experimental determination of all conformational energies is challenging. Therefore, computational chemistry methods are invaluable tools for studying the conformational landscape of branched alkanes. acs.orgrsc.org

Molecular mechanics (MM) and quantum mechanics (QM) are the two primary computational approaches used. Molecular mechanics methods employ classical physics principles and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally efficient and can be used to explore the vast conformational space of large molecules.

Quantum mechanics methods, such as density functional theory (DFT), provide a more accurate description of the electronic structure and energetics of molecules. rsc.org These methods can be used to calculate the energies of different conformers with high accuracy and to determine the energy barriers for rotation around single bonds. By performing a potential energy surface scan, where the energy of the molecule is calculated for a series of dihedral angles, a detailed energy profile for bond rotation can be generated. youtube.com This allows for the identification of the most stable conformers and the transition states connecting them.

Influence of Steric Hindrance on Molecular Stability and Preferred Geometries

The significant steric hindrance caused by the quaternary carbon at the C4 position in this compound is the primary determinant of its molecular stability and preferred geometry. The bulky methyl and isopropyl groups create a crowded environment, restricting the free rotation around the surrounding C-C bonds. researchgate.net This steric crowding forces the octane chain to adopt a conformation that maximizes the distance between the large substituent groups.

Reactivity and Reaction Mechanisms of 4 Methyl 4 Propan 2 Yl Octane

Oxidation Pathways for Highly Branched Alkanes

The oxidation of alkanes is a fundamental process in combustion and atmospheric chemistry. libretexts.orgresearchgate.net For highly branched alkanes such as 4-Methyl-4-(propan-2-yl)octane, the presence of a quaternary carbon center and multiple tertiary hydrogens significantly influences the oxidation pathways.

The gas-phase oxidation of alkanes typically proceeds through a free-radical chain mechanism, which is characterized by three main stages: initiation, propagation, and termination. libretexts.org

Initiation: This first step involves the formation of free radicals. In the case of an alkane, this usually requires energy input, such as heat or UV light, to break a bond. For instance, a weak bond in an initiator molecule can undergo homolytic cleavage to produce radicals. libretexts.orgucalgary.ca These radicals can then abstract a hydrogen atom from the alkane molecule.

Propagation: This stage consists of a series of reactions where radicals react with non-radical molecules to form new products and new radicals, which continue the chain. libretexts.orgyoutube.com For a highly branched alkane like this compound, the initial abstraction of a hydrogen atom by a radical is highly selective. The stability of the resulting alkyl radical is a key factor, with the order of stability being tertiary > secondary > primary. ucalgary.casrmist.edu.in Consequently, the tertiary hydrogen atoms in this compound are preferentially abstracted, leading to the formation of a more stable tertiary alkyl radical. This initial alkyl radical (R•) then reacts with an oxygen molecule (O₂) to form a peroxy radical (ROO•). The peroxy radical can undergo further reactions, such as intramolecular hydrogen abstraction or reactions with other molecules like nitric oxide (NO), leading to a cascade of oxidation products including alcohols, aldehydes, ketones, and carboxylic acids. libretexts.orgmasterorganicchemistry.compageplace.de

Termination: The chain reaction is concluded when two radicals combine to form a stable, non-radical product. ucalgary.cayoutube.com This can involve the combination of two alkyl radicals, two peroxy radicals, or an alkyl and a peroxy radical.

The presence of the quaternary carbon in this compound provides steric hindrance, which can influence reaction rates and pathways. However, the abundance of reactive tertiary C-H bonds makes it susceptible to initial radical attack.

Secondary Organic Aerosols (SOA) are fine particulate matter formed in the atmosphere through the oxidation of volatile organic compounds (VOCs). While various hydrocarbons contribute to SOA formation, the role of highly branched alkanes is complex. epa.gov

The atmospheric oxidation of alkanes by hydroxyl (OH) radicals can lead to the formation of low-volatility products that partition into the aerosol phase. nih.govcopernicus.org However, for acyclic alkanes, including branched structures, the reaction pathways can also lead to significant fragmentation. C-C bond scission in the intermediate alkoxy radicals is a common fragmentation route. nih.gov This fragmentation can produce smaller, more volatile compounds that are less likely to contribute to SOA formation.

Research comparing cyclic and acyclic alkanes has shown that linear and branched structures often lead to low SOA yields precisely because C-C bond scission results in fragmentation rather than functionalization. nih.gov In contrast, cyclic alkanes can undergo ring-opening upon oxidation, which can lead to the formation of multifunctional, low-volatility products that are efficient SOA precursors. nih.gov Therefore, while this compound can be oxidized in the atmosphere, its contribution to SOA formation is likely limited by competing fragmentation pathways that favor the formation of volatile products.

Mechanistic Studies of Alkane Functionalization at Highly Substituted Centers

The selective functionalization of alkanes, particularly at sterically hindered positions like the quaternary carbon center in this compound, is a significant challenge in synthetic chemistry. princeton.edunih.gov Such centers lack C-H bonds, making direct C-H activation impossible. Functionalization must therefore occur at adjacent positions or involve C-C bond cleavage.

Mechanistic studies have focused on developing catalytic systems that can operate under mild conditions to introduce functional groups into these complex molecules. p2infohouse.org For tertiary C-H bonds adjacent to quaternary centers, transition-metal-catalyzed reactions have shown promise. These reactions often proceed through mechanisms that can tolerate steric bulk.

Creating the quaternary carbon center itself poses synthetic challenges due to steric hindrance. smolecule.com However, modern catalytic methods are being developed to construct these centers with high selectivity. For instance, catalytic protocols using transition metals like ruthenium have been developed for the meta-selective C–H functionalization of aromatic rings with tertiary alkyl halides, proceeding through a radical-mediated process to form a quaternary carbon center. core.ac.uk While this applies to the formation of such structures rather than the functionalization of the alkane itself, it highlights the types of radical-based mechanistic strategies being explored to overcome the steric challenges associated with highly substituted centers.

Comparison of Reactivity Profiles with Linear and Less Branched Alkanes

The reactivity of alkanes is directly related to their structure. Highly branched alkanes like this compound exhibit distinct reactivity profiles compared to their linear or less branched isomers.

Thermodynamic Stability: Branched alkanes are generally more thermodynamically stable than their linear isomers. acs.orgquora.com This increased stability is attributed to factors such as a more compact molecular structure and differences in intramolecular forces. quora.comreddit.com

Reactivity in Radical Reactions: Despite their higher thermodynamic stability, branched alkanes are often more reactive in certain reactions, particularly free-radical halogenation. quora.com The rate of reaction depends on the type of C-H bond being broken. The energy required to break a C-H bond is lower for tertiary hydrogens than for secondary or primary hydrogens, leading to the preferential formation of more stable tertiary radicals. srmist.edu.in

The table below illustrates the relative rates of chlorination and bromination at different types of C-H bonds, demonstrating the higher reactivity of tertiary positions found in branched alkanes.

| Type of C-H Bond | Relative Rate of Chlorination (at 25°C) | Relative Rate of Bromination (at 125°C) |

|---|---|---|

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3.9 | 82 |

| Tertiary (3°) | 5.2 | 1640 |

Data adapted from studies on radical halogenation reactions.

Oxidation Rates: In oxidation reactions, the presence of more labile tertiary hydrogens also leads to faster reaction rates for branched alkanes compared to linear ones under similar conditions. studysmarter.co.uk The initial hydrogen abstraction is often the rate-determining step, and since tertiary C-H bonds are weaker, branched alkanes can oxidize more readily. studysmarter.co.uk This is a key consideration in the stability of fuels and lubricants, where branched structures can offer desirable physical properties but may have lower oxidative stability if not properly inhibited.

Advanced Analytical Techniques for Characterization of Complex Branched Alkanes

High-Resolution Chromatographic Separations

The separation of individual isomers from complex hydrocarbon mixtures is a formidable analytical task. The vast number of structurally similar compounds, such as branched alkanes, often co-elute in traditional one-dimensional gas chromatography, resulting in an unresolved complex mixture (UCM). mosh-moah.de To deconstruct these mixtures and isolate compounds like 4-Methyl-4-(propan-2-yl)octane, advanced high-resolution chromatographic techniques are indispensable.

Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

Comprehensive two-dimensional gas chromatography (GC×GC) is a state-of-the-art technique that provides a significant enhancement in separation power compared to conventional GC. mosh-moah.desepsolve.com This method utilizes two columns with different stationary phase selectivities, typically a non-polar column in the first dimension and a polar or shape-selective column in the second dimension. mosh-moah.de The effluent from the first column is continuously sampled by a modulator, which then injects these fractions onto the second, shorter column for a rapid secondary separation. sepsolve.com

This dual-separation mechanism distributes compounds across a two-dimensional plane based on two distinct physicochemical properties, such as volatility and polarity. mosh-moah.de In the resulting chromatogram, structurally related compounds, like iso-alkanes, appear in ordered bands or clusters, allowing for detailed group-type analysis. acs.org For a complex sample containing this compound, GC×GC can effectively separate it from other C12 isomers, n-alkanes, and cycloalkanes, which would otherwise overlap in a single-dimension separation. acs.orgdlr.de This enhanced resolution is critical for both qualitative and quantitative analysis of individual components in intricate mixtures like sustainable aviation fuels or diesel. acs.orgresearchgate.net

Table 1: Principles and Advantages of GC×GC for Branched Alkane Analysis

| Feature | Description | Advantage for this compound |

|---|---|---|

| Orthogonal Separation | Employs two columns with different separation mechanisms (e.g., boiling point and polarity). mosh-moah.de | Resolves the target compound from structurally similar C12 isomers. |

| Increased Peak Capacity | The total peak capacity is the product of the individual column capacities, allowing for the separation of thousands of compounds. sepsolve.com | Enables detection and quantification in highly complex matrices like crude oil fractions. |

| Structured Chromatograms | Compounds of the same chemical class (e.g., iso-alkanes) elute in specific, ordered regions of the 2D plot. acs.org | Facilitates easier identification of the branched alkane class to which the target compound belongs. |

| Enhanced Sensitivity | The modulator refocuses the effluent from the first column, leading to sharp, narrow peaks and improved signal-to-noise ratios. sepsolve.com | Allows for the detection of trace amounts of the compound. |

Hyphenated Chromatographic Techniques (e.g., HPLC-GC×GC)

To further enhance the resolving power for exceedingly complex samples, a multi-dimensional approach combining high-performance liquid chromatography (HPLC) with GC×GC can be employed. researchgate.net In this hyphenated technique, HPLC is used as a pre-fractionation step to simplify the mixture before it is introduced into the GC×GC system. mosh-moah.de

For hydrocarbon analysis, silver-ion (Ag-ion) HPLC can be used to separate the sample into fractions based on the degree of unsaturation (e.g., saturates, monoenes, dienes). researchgate.net The saturated fraction, which would contain this compound, can then be collected and subjected to comprehensive analysis by GC×GC. This pre-separation significantly reduces the complexity of the chromatogram, preventing potential co-elution and overlap between different hydrocarbon classes, such as saturated and aromatic compounds. mosh-moah.de This targeted approach ensures a more robust and accurate characterization of the branched alkane fraction.

Table 2: Workflow for HPLC-GC×GC Analysis of Complex Hydrocarbons

| Step | Technique | Purpose | Outcome for Sample Containing this compound |

|---|---|---|---|

| 1. Pre-fractionation | High-Performance Liquid Chromatography (HPLC) | To separate the bulk sample into simpler fractions based on chemical class. researchgate.net | Isolation of the saturated hydrocarbon fraction, which includes the target compound. |

| 2. High-Resolution Separation | Two-Dimensional Gas Chromatography (GC×GC) | To separate the individual components within the pre-fractionated sample. mosh-moah.de | Separation of this compound from other saturated isomers. |

| 3. Detection & Identification | Mass Spectrometry (MS) or Flame Ionization Detection (FID) | To detect, identify, and quantify the separated compounds. | Confirmation of the identity and determination of the concentration of the target compound. |

Advanced Mass Spectrometry for Structural Elucidation

Following high-resolution separation, mass spectrometry (MS) is the definitive technique for the structural elucidation of unknown compounds. For a complex branched alkane like this compound, advanced MS techniques are required to confirm its molecular weight and deduce its intricate structure from fragmentation patterns.

Time-of-Flight Mass Spectrometry (TOF-MS) with Soft and Hard Ionization

Time-of-Flight Mass Spectrometry (TOF-MS) is an ideal detector for GC×GC due to its high data acquisition speed, which is necessary to capture the rapidly eluting peaks from the second-dimension column. sepsolve.com A key advantage of modern TOF-MS is the ability to utilize both hard and soft ionization techniques. copernicus.org

Hard Ionization: Standard electron ionization (EI) at 70 eV is a "hard" technique that imparts significant energy to the molecule, causing extensive and reproducible fragmentation. sepsolve.com This creates a detailed mass spectrum that can be used as a fingerprint for library matching.

Soft Ionization: Techniques like low-energy EI or field ionization (FI) are "soft," imparting less energy and minimizing fragmentation. researchgate.netcopernicus.org This is crucial for preserving the molecular ion (M+), whose mass confirms the molecular weight of the compound. For this compound (C12H26), the molecular ion would appear at an m/z of 170. epa.gov

By performing separate analyses with hard and soft ionization, analysts can obtain complementary information: the molecular formula from the intact molecular ion and structural details from the fragmentation pattern. copernicus.org

Table 3: Comparison of Ionization Techniques for Alkane Analysis via TOF-MS

| Ionization Method | Energy Level | Fragmentation | Key Information Provided |

|---|---|---|---|

| Hard Ionization (70 eV EI) | High | Extensive | Characteristic fragmentation pattern for structural identification and library searching. copernicus.org |

| Soft Ionization (Low-energy EI, FI) | Low | Minimal | Prominent molecular ion peak for unambiguous molecular weight determination. researchgate.netcopernicus.org |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) for Ultrahigh Resolution

For the most complex mixtures, such as crude oil, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) offers unparalleled resolving power and mass accuracy. nih.govnih.gov This technique can resolve tens of thousands of chemical compositions within a single sample, distinguishing between ions that differ in mass by less than the mass of an electron. tamu.edu

While GC is not typically coupled directly to FTICR-MS for routine analysis, direct infusion methods with soft ionization sources like Atmospheric Pressure Chemical Ionization (APCI) can be used. mdpi.com For saturated hydrocarbons, APCI can generate [M-H]+ ions with minimal fragmentation. mdpi.com The ultrahigh mass accuracy of FTICR-MS would allow for the unambiguous determination of the elemental formula of this compound (C12H26) from its exact mass (monoisotopic mass: 170.20345 Da). epa.gov This capability is essential for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions.

Table 4: Capabilities of FTICR-MS for Hydrocarbon Characterization

| Parameter | Capability | Relevance for this compound |

|---|---|---|

| Mass Resolution | > 1,000,000 | Can resolve the target compound from isobaric interferences in complex mixtures. nih.gov |

| Mass Accuracy | < 1 ppm | Allows for the confident assignment of the elemental formula C12H26 based on its exact mass. tamu.edu |

| Dynamic Range | High | Enables the detection of both high- and low-abundance compounds simultaneously. |

Mass Spectrometric Characterization of Alkyl-Substituted Intermediates

The fragmentation pattern of a molecule under electron ionization provides a roadmap to its structure. For branched alkanes, C-C bond cleavage is the primary fragmentation pathway, and the relative abundance of the resulting fragment ions (alkyl-substituted intermediates) is governed by the stability of the carbocations formed. docbrown.info

In the case of this compound, the presence of a quaternary carbon atom creates a preferential site for fragmentation. Cleavage of the bonds adjacent to this carbon atom will produce stable tertiary carbocations. The expected fragmentation would involve the loss of the various alkyl groups attached to the central quaternary carbon. Predicting the major fragment ions is key to confirming the compound's structure.

Table 5: Predicted Mass Spectrometric Fragments for this compound

| Fragmentation Pathway | Neutral Loss | Fragment Ion Structure | Predicted m/z |

|---|---|---|---|

| Loss of n-butyl group | •CH₂(CH₂)₂CH₃ (57 u) | [C₈H₁₇]⁺ | 113 |

| Loss of isopropyl group | •CH(CH₃)₂ (43 u) | [C₉H₁₉]⁺ | 127 |

| Loss of methyl group | •CH₃ (15 u) | [C₁₁H₂₃]⁺ | 155 |

| Cleavage forming a C₃H₇⁺ ion | C₉H₁₉• (127 u) | [C₃H₇]⁺ | 43 |

| Cleavage forming a C₄H₉⁺ ion | C₈H₁₇• (113 u) | [C₄H₉]⁺ | 57 |

The base peak in the mass spectrum of a similar branched alkane, octane (B31449), is often the [C₃H₇]⁺ ion (m/z 43). docbrown.info A similar outcome would be expected for this compound due to the high stability of the isopropyl cation. The unique combination of these fragment ions provides definitive evidence for the specific branching pattern of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

NMR spectroscopy is a powerful tool for determining the carbon skeleton and the stereochemistry of organic molecules. For complex branched alkanes, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between different parts of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons present. The methyl (CH₃) protons would typically appear in the upfield region (around 0.8-1.0 ppm). The methylene (B1212753) (CH₂) protons of the octane chain would produce more complex multiplets at slightly lower field (around 1.2-1.4 ppm). The methine (CH) proton of the isopropyl group would be expected to appear as a multiplet at a lower field due to its position adjacent to two methyl groups.

The ¹³C NMR spectrum provides a clearer picture of the carbon framework, as each unique carbon atom gives a distinct signal. The different methyl, methylene, methine, and quaternary carbons in this compound would resonate at characteristic chemical shifts. Quaternary carbons, such as the C4 atom, are typically observed as weak signals in the downfield region of the alkane spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Primary (CH₃) | 0.8 - 1.0 | Triplet, Doublet |

| Secondary (CH₂) | 1.2 - 1.4 | Multiplet |

| Tertiary (CH) | 1.4 - 1.7 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Primary (CH₃) | 10 - 20 |

| Secondary (CH₂) | 20 - 40 |

| Tertiary (CH) | 30 - 50 |

| Quaternary (C) | 35 - 55 |

Note: The predicted chemical shift ranges are estimates based on typical values for similar acyclic alkanes.

Characterizing individual components within complex mixtures of hydrocarbons presents a significant analytical challenge due to severe signal overlap in 1D NMR spectra. Two-dimensional NMR techniques, such as Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY), are particularly valuable in such scenarios. nih.gov

The DQF-COSY experiment correlates protons that are coupled to each other, providing connectivity information. A key advantage of the DQF-COSY technique is the suppression of strong diagonal peaks from singlets, which can obscure nearby cross-peaks in a standard COSY spectrum. youtube.com This allows for the clearer observation of correlations between coupled protons, even in complex mixtures. nih.govacs.org

For a mixture containing branched alkanes like this compound, DQF-COSY can help in:

Discriminating between linear and branched isomers : The cross-peak patterns in the DQF-COSY spectrum are characteristic of the coupling networks within each molecule. nih.gov

Identifying specific branching patterns : The connectivity established through the cross-peaks can help to piece together the structure of the individual isomers in the mixture. nih.govresearchgate.net

Quantifying mixture components : By integrating the volumes of the cross-peaks, it is possible to estimate the relative concentrations of the different alkanes present. nih.gov

The analysis of 1D anti-diagonal spectra from the projections of 2D DQF-COSY spectra can also be used to determine the compositions of liquid mixtures of linear and branched alkanes. nih.gov

Spectroscopic Fingerprinting with Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The infrared spectrum of an organic compound is a unique fingerprint that can be used for identification.

For an alkane such as this compound, the FT-IR spectrum is dominated by absorptions arising from carbon-hydrogen bond vibrations. The key characteristic absorption bands are:

C-H Stretching Vibrations : These appear in the region of 2850-3000 cm⁻¹. The exact position of these bands can give clues about the type of C-H bond (e.g., methyl vs. methylene).

C-H Bending Vibrations : These are found in the fingerprint region of the spectrum, typically between 1350 cm⁻¹ and 1470 cm⁻¹. The bending vibrations of methyl and methylene groups have characteristic frequencies. The presence of an isopropyl group can often be identified by a characteristic doublet around 1370-1385 cm⁻¹. The presence of a quaternary carbon is inferred from the absence of a C-H stretching vibration at that carbon.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (CH₃, CH₂, CH) | 2850 - 3000 | Strong |

| C-H Bend (CH₂) | ~1465 | Medium |

| C-H Bend (CH₃) | ~1375 and ~1460 | Medium |

| C-H Bend (Isopropyl group) | Doublet around 1370-1385 | Medium |

Computational and Theoretical Investigations of 4 Methyl 4 Propan 2 Yl Octane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic properties and inherent stability of molecules. For a highly branched alkane such as 4-methyl-4-(propan-2-yl)octane, these methods can elucidate the effects of steric hindrance on its geometry and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like C12 alkanes. DFT calculations can determine optimized geometries, charge distributions, and molecular orbital energies. mdpi.com

For branched hydrocarbons, DFT is particularly useful for analyzing the stability of different conformers and the electronic effects of alkyl substitution. The presence of a quaternary carbon atom in this compound, bonded to a methyl, an isopropyl, a butyl, and a propyl group, creates significant steric crowding. DFT calculations, often using functionals like B3LYP, can predict the bond lengths, bond angles, and dihedral angles that minimize the molecule's energy. researchgate.net These calculations often show that steric repulsion leads to slight elongations of C-C bonds and distortions of tetrahedral bond angles to relieve strain. Furthermore, DFT can be used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

| Property | Representative Calculated Value | Significance |

| HOMO-LUMO Gap | ~8-9 eV | Indicates high kinetic stability and low reactivity, typical for alkanes. |

| C-C Bond Lengths (Quaternary Center) | ~1.54-1.56 Å | Slightly elongated compared to standard alkanes (~1.53 Å) due to steric strain. |

| Bond Angles (around Quaternary Center) | Deviate from 109.5° | Distorted tetrahedral geometry to accommodate bulky alkyl groups. |

Table: Representative DFT-calculated properties for highly branched alkanes.

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. High-level ab initio methods like W1BD, G-4, and CBS-APNO are used to obtain highly accurate energies, which are essential for calculating strain energy. swarthmore.edunih.gov

Strain energy in a molecule like this compound arises from deviations from an idealized, strain-free structure. The significant steric hindrance caused by the bulky groups around the central quaternary carbon is a primary source of this strain. The strain energy can be computed by comparing the molecule's actual heat of formation with a theoretical value for a hypothetical, strain-free analogue. nih.govmdpi.com This is often done using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, allowing for the cancellation of errors and a direct calculation of the strain. researchgate.net For highly branched alkanes, this steric strain can destabilize the molecule, influencing its thermodynamic properties and reactivity. mdpi.com

Molecular Simulations and Modeling of Branched Alkane Behavior

Molecular simulations bridge the gap between quantum mechanics and macroscopic properties. By modeling the interactions between molecules, these methods can predict bulk behavior, such as solubility and atmospheric fate.

Predicting the solubility of hydrocarbons in various media is crucial for industrial applications. Supercritical fluids, such as carbon dioxide (scCO₂), are of particular interest as "green" solvents. nih.gov Molecular dynamics simulations using coarse-grained (CG) models are an efficient way to study such systems. nih.govlsu.edu

In CG models, groups of atoms (e.g., a CH₂, CH₃, or even larger fragments) are represented as single interaction sites. lsu.edu This simplification reduces the computational cost, allowing for simulations of larger systems over longer timescales. rsc.org For predicting the solubility of this compound in scCO₂, a CG model would represent the alkane and CO₂ molecules with a simplified potential. By simulating the mixture at different temperatures and pressures, the model can predict the mole fraction solubility. nih.govmdpi.com The branched structure of this compound would influence its interaction parameters in the CG model, affecting its solubility compared to linear or less-branched isomers.

The primary atmospheric fate of alkanes is oxidation initiated by reaction with hydroxyl (OH) radicals. nih.gov The rate of this reaction determines the atmospheric lifetime of the compound. Computational methods can predict these reaction rate constants. For a C12 alkane like this compound, the reaction proceeds via H-atom abstraction from one of the C-H bonds.

| Parameter | Predicted Value/Outcome | Implication |

| OH Radical Reaction Rate Constant | ~1.0 - 1.5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Leads to an atmospheric lifetime of approximately 1-2 days. |

| Primary Degradation Products | Carbonyls (ketones, aldehydes), hydroperoxides | Formed after initial H-abstraction and reaction with O₂. |

| SOA Yield | Lower than cyclic isomers | Branching tends to increase fragmentation, producing more volatile products. d-nb.info |

Table: Predicted atmospheric reactivity parameters for this compound.

Development of Computational Group Equivalents for Hydrocarbon Strain Energies

A powerful method for the direct computation of hydrocarbon strain energies involves the use of computational group equivalents. swarthmore.edumdpi.com This approach avoids the need for defining complex isodesmic reactions by establishing a set of energy increments for strain-free molecular fragments (groups). mdpi.com

The total energy of a hypothetical strain-free version of the target molecule is estimated by summing the energy contributions of its constituent groups (e.g., C-(H)₃(C), C-(H)₂(C)₂, C-(H)(C)₃, and C-(C)₄). mdpi.com This strain-free energy is then compared to the energy obtained from a high-level quantum chemical calculation of the actual, strained molecule. The difference between these two values gives the strain energy. mdpi.com

Researchers have developed and parameterized these group equivalents using highly accurate electronic structure methods for a set of unstrained reference molecules. swarthmore.edumdpi.com This technique has been successfully applied to compute the strain energies for numerous, often highly strained, hydrocarbons. swarthmore.edu The development of machine learning approaches combined with group equivalent featurization is a recent advancement that promises rapid and accurate prediction of strain energies for a vast range of molecules. nih.govaps.org

Environmental Fate and Biogeochemical Cycling of Highly Branched Alkanes

Microbial Degradation of Branched Alkanes

The microbial breakdown of alkanes is a critical process for the natural remediation of hydrocarbon-contaminated environments. While linear alkanes are readily degraded, the complex structure of highly branched alkanes presents a greater challenge to microorganisms.

Aerobic Biodegradation Pathways and Enzyme Systems (e.g., Alkane Hydroxylases)

In the presence of oxygen, microorganisms employ a suite of powerful enzymes to initiate the breakdown of branched alkanes. The primary catalysts in this process are alkane hydroxylases, which introduce oxygen atoms into the highly stable alkane structure, thereby activating it for further degradation. nih.gov

The initial attack by these enzymes typically follows one of several pathways:

Terminal Oxidation: The enzyme targets a terminal methyl group, converting the alkane into a primary alcohol. This alcohol is then sequentially oxidized to an aldehyde and a fatty acid, which can be further metabolized through the β-oxidation pathway. nih.gov

Subterminal Oxidation: This pathway involves the oxidation of an internal carbon atom, leading to the formation of a secondary alcohol. This is subsequently converted to a ketone and then an ester, which is hydrolyzed to yield an alcohol and a fatty acid. nih.gov

Biterminal Oxidation: In this less common pathway, both ends of the alkane chain are oxidized to form a dicarboxylic acid. nih.gov

Several classes of alkane hydroxylases are involved in these processes, each with different specificities and mechanisms. researchgate.net The AlkB system, a well-characterized integral-membrane non-heme iron monooxygenase, is capable of hydroxylating linear and branched aliphatic compounds. nih.govfrontiersin.org Cytochrome P450 monooxygenases (CYP450s) are another critical group of enzymes that can hydroxylate a wide range of substrates, including branched alkanes. kemdiktisaintek.go.id While branched-chain alkanes are generally more difficult to degrade than their linear counterparts, certain bacteria, such as those from the genus Alcanivorax, are known to efficiently degrade them. kemdiktisaintek.go.idnih.gov

| Enzyme System | Class | Typical Substrates | Key Components |

| AlkB Alkane Hydroxylase | Integral-membrane non-heme iron monooxygenase | Medium-chain alkanes (C5-C17), including branched structures | Alkane hydroxylase (AlkB), Rubredoxin (AlkG), Rubredoxin Reductase (AlkT) |

| Cytochrome P450s (e.g., CYP153) | Soluble monooxygenases | Short to medium-chain alkanes (C5-C11) | Cytochrome P450, Ferredoxin, Ferredoxin Reductase |

| LadA Monooxygenase | Soluble flavin-dependent monooxygenase | Long-chain alkanes (C15-C36) | LadA enzyme |

| Butane Monooxygenase (BMO) | Soluble di-iron monooxygenase | Short-chain alkanes (C2-C8) | Multimeric protein complex |

Anaerobic Degradation Mechanisms

In environments devoid of oxygen, the microbial degradation of alkanes proceeds through distinct and significantly slower mechanisms. kemdiktisaintek.go.id Anaerobic microorganisms utilize alternative electron acceptors such as nitrate (B79036) or sulfate (B86663) to facilitate the breakdown process. nih.gov Two primary mechanisms have been identified for the anaerobic activation of alkanes:

Fumarate (B1241708) Addition: This is the most well-documented pathway, where the alkane is added to a fumarate molecule, catalyzed by an enzyme called alkylsuccinate synthase. This reaction forms an alkylsuccinate derivative, which can then be further metabolized. nih.govawi.de

Carboxylation: In this mechanism, a carboxyl group is directly added to the alkane molecule. For instance, some bacteria can transform an alkane into a fatty acid via subterminal carboxylation at the C3 position, followed by the elimination of the adjacent terminal carbon atoms. nih.gov

These anaerobic processes are crucial for the recycling of hydrocarbons in anoxic sediments and groundwater, where they are carried out by specialized groups of bacteria, including sulfate-reducing and denitrifying strains. nih.govfrontiersin.org

Influence of Branching and Molecular Weight on Degradation Rates

The molecular structure of an alkane profoundly influences its susceptibility to microbial degradation. Both the degree of branching and the molecular weight are key factors that determine the rate and extent of biodegradation.

Generally, the ease of degradation follows this trend: linear alkanes > branched alkanes > cyclic alkanes .

Branching: The presence of methyl or other alkyl branches can sterically hinder the enzymatic attack by alkane hydroxylases. researchgate.net Branching, particularly at certain positions, can also inhibit the subsequent β-oxidation of the resulting fatty acids, causing the accumulation of metabolic intermediates. researchgate.net Compounds with quaternary carbon atoms, like in 4-Methyl-4-(propan-2-yl)octane, are often particularly recalcitrant. However, some specialized microbes, such as strains of Rhodococcus and Alcanivorax, have evolved enzymatic systems capable of efficiently degrading even highly branched structures like pristane (B154290) and phytane. nih.govfrontiersin.org

Molecular Weight: For linear alkanes, degradability often decreases with increasing chain length, partly due to lower water solubility and bioavailability. researchgate.net However, microorganisms have evolved specific enzymes, such as the LadA and AlmA hydroxylases, to handle long-chain alkanes (>C18). nih.gov Measurements have shown that microorganisms can metabolize normal alkanes containing up to 44 carbon atoms. semanticscholar.org

Role of Biosurfactants in Enhancing Branched Alkane Biodegradation

The low water solubility of highly branched alkanes is a major barrier to their biodegradation, as it limits their availability to microbial cells. To overcome this, many hydrocarbon-degrading microorganisms produce biosurfactants—amphiphilic molecules that reduce surface and interfacial tension. frontiersin.org

Biosurfactants play a crucial role by:

Increasing Bioavailability: They break down large hydrocarbon droplets into smaller microdroplets, increasing the surface area available for microbial contact. frontiersin.org

Solubilization: At a certain concentration, known as the critical micelle concentration (CMC), biosurfactant molecules form micelles that can encapsulate hydrophobic compounds like branched alkanes, effectively increasing their solubility in the aqueous phase. frontiersin.orgfrontiersin.org

This enhanced bioavailability allows the alkane molecules to be more easily transported into the microbial cell for degradation. frontiersin.org Studies have shown that the addition of biosurfactants, such as rhamnolipids and surfactin, can significantly enhance the degradation rates of recalcitrant branched alkanes. frontiersin.orgnih.gov

Atmospheric Chemistry and Transformation Processes

Once volatile branched alkanes enter the atmosphere, their fate is governed by photochemical reactions, primarily initiated by hydroxyl (OH) radicals, the atmosphere's primary cleaning agent. tandfonline.commdpi.com

OH Radical Initiated Reactions

The atmospheric oxidation of a branched alkane is initiated by the abstraction of a hydrogen atom by an OH radical. This reaction forms an alkyl radical (R•), which then rapidly reacts with molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•). tandfonline.com

The subsequent reactions of the alkylperoxy radical, particularly in the presence of nitrogen oxides (NOx), lead to the formation of an alkoxy radical (RO•). The fate of this alkoxy radical is a critical branch point that is highly dependent on the alkane's structure. acs.orgnih.gov

Isomerization: The alkoxy radical can rearrange its internal structure.

Decomposition (Fragmentation): The alkoxy radical can break apart into smaller, more volatile products. acs.orgnih.gov

Gas-Particle Partitioning of Branched Alkanes in the Atmosphere

The atmospheric fate of highly branched alkanes, such as this compound, is intrinsically linked to their distribution between the gas and particle phases. This partitioning behavior is a critical determinant of their transport, reactivity, and potential to contribute to the formation of secondary organic aerosol (SOA). The gas-particle partitioning of an organic compound is governed by a complex interplay of its physicochemical properties, ambient temperature, and the characteristics of the atmospheric aerosol population.

For a semi-volatile organic compound (SVOC) like a C12 alkane, the equilibrium between the gas phase and the particle phase can be described by the partitioning coefficient, Kp. This coefficient is defined as the ratio of the concentration of the compound in the particulate phase (Cp, in ng µg⁻¹) to its concentration in the gas phase (Cg, in ng m⁻³). A higher Kp value indicates a greater tendency for the compound to be associated with the particulate phase.

Several key factors influence the gas-particle partitioning of branched alkanes:

Vapor Pressure: The saturation vapor pressure of a compound is a primary determinant of its volatility. Compounds with lower vapor pressures are more likely to partition to the particle phase. Highly branched alkanes, due to their more compact molecular structure, tend to have lower boiling points and consequently higher vapor pressures compared to their linear counterparts with the same number of carbon atoms. ums.edu.my This would suggest a greater preference for the gas phase for compounds like this compound compared to n-dodecane.

Octanol-Air Partition Coefficient (Koa): The Koa is another crucial parameter, representing the partitioning of a compound between a surrogate for organic matter (octanol) and the air. It is often used to model the absorption of organic compounds into the organic fraction of atmospheric aerosols. A higher Koa value signifies a greater affinity for the organic phase and thus favors partitioning into particles.

Atmospheric Conditions: Temperature plays a significant role, with lower temperatures favoring the condensation of compounds onto particles. The concentration and composition of atmospheric particulate matter also influence partitioning, as a higher mass of organic aerosol provides a larger absorptive medium.

Research Findings on Branched Alkane Partitioning

Direct experimental data on the gas-particle partitioning of this compound are scarce in the scientific literature. However, research on branched alkanes as a class provides valuable insights into their expected atmospheric behavior.

Studies have shown that for a given carbon number, the secondary organic aerosol (SOA) yields from the photooxidation of alkanes generally follow the order: cyclic > linear > branched. This suggests that branched alkanes are less efficient at forming particulate matter than their isomeric counterparts. This can be attributed to the fact that the oxidation of highly branched structures can lead to fragmentation, producing smaller, more volatile products that are less likely to partition to the aerosol phase.

In the absence of direct experimental data, quantitative structure-property relationship (QSPR) models and artificial neural networks are employed to predict the physicochemical properties of branched alkanes, such as vapor pressure and Koa. garethconduit.orgarxiv.org These models use the molecular structure of a compound to estimate its properties, providing a valuable tool for assessing the environmental fate of compounds for which experimental data are unavailable.

The following table provides an illustrative comparison of the boiling points of a linear, a moderately branched, and a highly branched C12 alkane, highlighting the effect of branching on volatility.

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) |

| n-Dodecane | 112-40-3 | C12H26 | 216.3 |

| 2-Methylundecane | 1632-68-4 | C12H26 | 210.5 |

| 2,2,4,6,6-Pentamethylheptane | 13475-82-6 | C12H26 | 177.3 |

This table illustrates the general trend of decreasing boiling point with increased branching for alkanes of the same carbon number, suggesting higher vapor pressures for more branched isomers.

The following table presents estimated physicochemical properties relevant to the gas-particle partitioning of C12 alkanes. These values are typically derived from computational models in the absence of extensive experimental data for highly branched isomers.

| Property | n-Dodecane (Linear) | Highly Branched C12 Alkane (Illustrative) | Influence of Branching |

| Vapor Pressure @ 25°C (Pa) | ~16 | Higher | Increased branching generally leads to higher vapor pressure, favoring the gas phase. |

| log Koa @ 25°C | ~6.5 | Lower | A more compact structure can lead to a lower octanol-air partition coefficient. |

| Atmospheric Partitioning | More partitioned to particles | More partitioned to the gas phase | The parent hydrocarbon is more likely to be in the gas phase. |

| SOA Formation Potential | Higher | Lower | Oxidation products may be more volatile, leading to lower secondary organic aerosol yields. |

Applications of 4 Methyl 4 Propan 2 Yl Octane As a Model Compound in Fundamental Chemical Research

Use in Chromatographic Method Development and Separation Science

The separation of structurally similar, non-polar compounds like alkane isomers presents a significant challenge in analytical chemistry. 4-Methyl-4-(propan-2-yl)octane and its isomers are often components of complex hydrocarbon mixtures such as diesel fuel and lubricating oils. copernicus.org Developing robust analytical methods to resolve and quantify these individual isomers is crucial for quality control and environmental analysis.

In gas chromatography (GC), the retention of an analyte is dependent on its volatility and its interaction with the stationary phase of the column. nih.gov Highly branched alkanes like this compound have more compact, spherical shapes compared to their linear counterparts (e.g., n-dodecane). tutorchase.com This structural difference affects their physical properties and, consequently, their chromatographic behavior.

Key Research Findings:

Retention Indices: The Kováts retention index (RI) system is a standardized method used to convert retention times into system-independent constants, aiding in compound identification. sigmaaldrich.comnih.gov For alkanes, the RI is influenced by molecular size and branching. Highly branched isomers generally exhibit lower retention indices on non-polar stationary phases compared to their less branched or linear isomers due to decreased intermolecular contact with the stationary phase. copernicus.org The specific RI value for this compound would be determined experimentally by bracketing it between two n-alkanes under defined GC conditions. sigmaaldrich.com

Column Selectivity: The separation of C12 isomers, including this compound, is highly dependent on the choice of the GC column's stationary phase. stackexchange.com Non-polar phases, such as those based on polydimethylsiloxane (B3030410) (e.g., SPB-1), separate alkanes primarily based on their boiling points. sigmaaldrich.com More polar phases can offer different selectivity based on subtle differences in molecular polarizability. gcms.cz Advanced techniques like two-dimensional gas chromatography (GCxGC) provide enhanced separation power, which is often necessary to resolve the many co-eluting isomers present in complex samples. copernicus.org

Method Development: this compound can be used as a standard in the development of GC methods for analyzing fuel components. By including it in a mixture of other C12 isomers, chromatographers can optimize parameters such as temperature programming, carrier gas flow rate, and column type to achieve baseline separation of critical isomer groups. stackexchange.comresearchgate.net

Table 1: Factors Influencing GC Separation of Alkane Isomers

| Parameter | Principle of Separation | Effect on this compound vs. n-dodecane |

| Stationary Phase Polarity | Based on intermolecular interactions (dispersion, dipole-dipole). | On non-polar phases, separation is mainly by boiling point. Branched isomers like this compound typically elute earlier than the higher-boiling linear isomer, n-dodecane. |

| Column Temperature | Governs the vapor pressure of the analytes. | A temperature gradient (ramp) is used to elute a wide range of compounds. Lower initial temperatures can improve the separation of volatile, highly branched isomers. nih.gov |

| Carrier Gas Flow Rate | Affects the efficiency of the separation (plate height). | Optimized to achieve the best resolution between closely eluting isomers. |

| Column Dimensions (L, I.D.) | Longer and narrower columns provide higher resolution. | High-resolution capillary columns are necessary to resolve complex mixtures of C12 isomers. stackexchange.com |

Studies on the Effect of Molecular Branching on Solubility and Intermolecular Interactions

The physical properties of alkanes, such as their solubility and boiling points, are dictated by the nature and magnitude of their intermolecular forces. As non-polar molecules, alkanes primarily exhibit weak van der Waals forces (specifically, London dispersion forces). vedantu.comdoubtnut.com The structure of this compound makes it an excellent case study for understanding how molecular architecture influences these forces.

Detailed Research Findings:

Solubility: The principle of "like dissolves like" governs solubility. Alkanes are generally insoluble in polar solvents like water because the energy required to break the strong hydrogen bonds between water molecules is not compensated by the weak van der Waals forces that would form between water and alkane molecules. libretexts.orgunacademy.com They are, however, soluble in non-polar organic solvents where the intermolecular forces are of a similar type and magnitude. wou.edulibretexts.org

Effect of Branching on Solubility: Studies have shown that molecular branching can significantly enhance the solubility of hydrocarbons in certain media, such as supercritical carbon dioxide. The structural features of branched molecules can disrupt the solvent-solvent interactions more effectively, creating favorable conditions for solvation. Research on branched hydrocarbon oligomers has demonstrated a dramatic increase in solubility compared to n-alkanes of the same molecular weight.

Table 2: Comparison of Physical Properties and Intermolecular Forces

| Compound | Molecular Structure | Molecular Shape | Surface Area | van der Waals Forces | Expected Boiling Point | Expected Water Solubility |

| n-dodecane | Linear Chain | Elongated, flexible | Larger | Stronger | Higher | Very Low |

| This compound | Branched Chain | Compact, spherical | Smaller | Weaker | Lower | Very Low |

Probing Steric Effects and Reaction Selectivity in Organic Synthesis

The synthesis of molecules containing a quaternary carbon center—a carbon atom bonded to four other carbon atoms—is a well-known challenge in organic chemistry. nih.govresearchgate.net The structure of this compound, with its central quaternary carbon, makes it a relevant model for studying the impact of steric hindrance on chemical reactions.

Steric hindrance is the repulsion between electron clouds of non-bonded groups, which can prevent a reaction from occurring or direct it to a less hindered site. youtube.com The bulky methyl and isopropyl groups surrounding the C4 position in this compound create a sterically congested environment.

Detailed Research Findings:

Synthesis Challenges: The traditional synthesis of this compound often involves methods like Friedel-Crafts alkylation. smolecule.com However, forming the quaternary center is difficult due to the steric bulk of the reacting carbocation and the alkylating agent. This can lead to low yields and the formation of rearrangement products. smolecule.com The presence of three alkyl groups on a tertiary carbocation intermediate makes it difficult for a fourth group to attack, hindering the formation of the desired quaternary center.

Reaction Selectivity: In reactions involving the functionalization of the alkane backbone, the quaternary carbon and its neighboring atoms are highly shielded. For instance, in radical halogenation reactions, the abstraction of a hydrogen atom is less likely to occur at a carbon adjacent to the quaternary center due to steric blocking. This directs the reaction to less hindered positions on the molecule, influencing the product distribution.

Model for SN2 Reactions: While alkanes themselves are unreactive in nucleophilic substitution, the principles of steric hindrance are clearly demonstrated in related systems. SN2 reactions, which involve a backside attack by a nucleophile, are extremely sensitive to steric bulk at the reaction center. A tertiary alkyl halide, which has a carbon substitution pattern analogous to the quaternary center of this compound, will not undergo an SN2 reaction because the three alkyl groups completely block the pathway for the incoming nucleophile. youtube.com This principle underscores the profound effect that steric congestion, as exemplified by the structure of this compound, has on reaction pathways.

Advanced Catalysis: Modern synthetic strategies to overcome the steric challenges associated with forming quaternary carbons include the use of shape-selective catalysts like zeolites. smolecule.com These materials have microporous structures that can control the geometry of transition states, favoring the formation of specific branched isomers and reducing unwanted side reactions. smolecule.com

Featured Recommendations